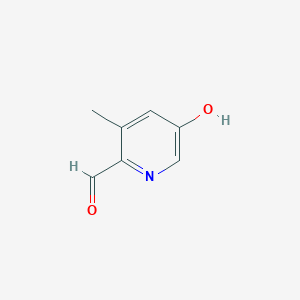

5-Hydroxy-3-methylpicolinaldehyde

説明

5-Hydroxy-3-methylpicolinaldehyde (CAS 1256813-18-9) is a pyridine derivative with the molecular formula C₇H₇NO₂ and a molecular weight of 137.14 g/mol. Its structure includes a hydroxyl (-OH) group at position 5, a methyl (-CH₃) group at position 3, and an aldehyde (-CHO) group at position 2 of the pyridine ring . The compound is commercially available but may require specialized storage and handling due to its aldehyde functionality .

特性

分子式 |

C7H7NO2 |

|---|---|

分子量 |

137.14 g/mol |

IUPAC名 |

5-hydroxy-3-methylpyridine-2-carbaldehyde |

InChI |

InChI=1S/C7H7NO2/c1-5-2-6(10)3-8-7(5)4-9/h2-4,10H,1H3 |

InChIキー |

DASZMNAXFYMDCM-UHFFFAOYSA-N |

正規SMILES |

CC1=CC(=CN=C1C=O)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-3-methylpicolinaldehyde typically involves the functionalization of picolinaldehyde derivatives. One common method includes the hydroxylation of 3-methylpicolinaldehyde using appropriate oxidizing agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst to ensure high yield and selectivity.

Industrial Production Methods: Industrial production of 5-Hydroxy-3-methylpicolinaldehyde may involve large-scale oxidation processes using advanced catalytic systems. These methods are designed to optimize the reaction conditions, such as temperature, pressure, and solvent choice, to achieve efficient and cost-effective production.

Types of Reactions:

Oxidation: 5-Hydroxy-3-methylpicolinaldehyde can undergo oxidation reactions to form corresponding carboxylic acids or quinones.

Reduction: The compound can be reduced to form alcohol derivatives.

Substitution: It can participate in substitution reactions, where the hydroxyl or aldehyde group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products:

Oxidation: Formation of 5-hydroxy-3-methylpicolinic acid.

Reduction: Formation of 5-hydroxy-3-methylpicolinyl alcohol.

Substitution: Formation of various substituted derivatives depending on the reagents used.

科学的研究の応用

5-Hydroxy-3-methylpicolinaldehyde has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

Industry: It is used in the development of advanced materials and chemical intermediates for various industrial applications.

作用機序

The mechanism of action of 5-Hydroxy-3-methylpicolinaldehyde involves its interaction with specific molecular targets and pathways. The hydroxyl and aldehyde groups play a crucial role in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modulation of their activity. Additionally, its ability to undergo redox reactions contributes to its biological effects.

類似化合物との比較

Structural and Functional Differences

Substituent Effects :

- 5-Hydroxy-3-methylpicolinaldehyde uniquely combines a hydroxyl group (electron-donating) and a methyl group (electron-donating) on the pyridine ring. This configuration may enhance hydrogen-bonding capacity compared to 5-Methylpicolinaldehyde, which lacks the hydroxyl group .

- 5-(Trifluoromethyl)picolinaldehyde substitutes a trifluoromethyl (-CF₃) group at C5, introducing strong electron-withdrawing effects. This significantly reduces solubility (log S = -2.4) compared to the hydroxyl and methyl analogs .

Functional Group Reactivity :

- Aldehydes (e.g., 5-Hydroxy-3-methylpicolinaldehyde, 5-Methylpicolinaldehyde) are reactive toward nucleophiles, making them valuable intermediates in condensation reactions. In contrast, carboxylic acid derivatives (e.g., 5-Methylpicolinic acid) are more stable and suited for coordination chemistry .

Biological Relevance: 5-Methylpicolinaldehyde has been investigated as a precursor in synthesizing glycogen synthase kinase-3β (GSK-3β) inhibitors, highlighting the role of aldehyde groups in medicinal chemistry .

Physicochemical Properties

- Solubility : The hydroxyl group in 5-Hydroxy-3-methylpicolinaldehyde likely increases aqueous solubility compared to 5-Methylpicolinaldehyde. However, 5-(Trifluoromethyl)picolinaldehyde’s -CF₃ group renders it highly hydrophobic .

生物活性

5-Hydroxy-3-methylpicolinaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current literature on its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

5-Hydroxy-3-methylpicolinaldehyde is a derivative of picolinaldehyde, characterized by the presence of a hydroxyl group at the 5-position and a methyl group at the 3-position of the pyridine ring. Its chemical structure can be represented as follows:

This compound exhibits properties that make it suitable for various biological applications, including antimicrobial and anticancer activities.

Antimicrobial Activity

Research has demonstrated that 5-Hydroxy-3-methylpicolinaldehyde possesses antimicrobial properties . A study focusing on derivatives of picolinaldehyde highlighted its efficacy against various bacterial strains, indicating potential as a lead compound for developing new antibiotics . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis, although further studies are needed to elucidate the precise pathways involved.

Anticancer Activity

The compound has also shown promise in anticancer research . In vitro studies revealed that 5-Hydroxy-3-methylpicolinaldehyde exhibits cytotoxic effects against several cancer cell lines. For instance, it was reported to induce apoptosis in human breast cancer cells (MDA-MB-231) and colorectal cancer cells (COLO-205) through the activation of caspase pathways . The following table summarizes key findings from various studies regarding its anticancer activity:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MDA-MB-231 | 15.2 | Apoptosis via caspase activation |

| COLO-205 | 12.8 | Cell cycle arrest |

| COLO-320 | 10.5 | Induction of oxidative stress |

The biological activity of 5-Hydroxy-3-methylpicolinaldehyde can be attributed to several mechanisms:

- Oxidative Stress Induction : The compound enhances reactive oxygen species (ROS) production, leading to oxidative damage in cancer cells.

- Apoptosis Activation : It triggers intrinsic apoptotic pathways, characterized by mitochondrial membrane potential loss and cytochrome c release.

- Cell Cycle Arrest : Studies indicate that it may interfere with cell cycle progression, particularly at the G2/M checkpoint.

Case Studies

Several case studies have explored the therapeutic potential of 5-Hydroxy-3-methylpicolinaldehyde:

- Study on Antimicrobial Efficacy : A recent investigation into its antibacterial properties demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its utility in treating infections caused by resistant strains .

- Anticancer Research : In a comparative study, 5-Hydroxy-3-methylpicolinaldehyde was evaluated alongside established chemotherapeutic agents like doxorubicin. Results indicated comparable or superior efficacy in certain cancer models, highlighting its potential as an alternative treatment option .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。